4-(2-Bromo-2-methylpropionyl)-piperazine-1-carboxylic acid tert-butyl ester

ATRP controlled radical polymerisation initiator efficiency

4-(2-Bromo-2-methylpropionyl)-piperazine-1-carboxylic acid tert-butyl ester (CAS 1329811‑38‑2) is a synthetic organic molecule that integrates a tert‑butoxycarbonyl (Boc)‑protected piperazine ring with a 2‑bromoisobutyryl (α‑bromoisobutyryl) acyl group. The compound has a molecular weight of 335.24 g mol⁻¹, a computed XLogP3‑AA of 1.8, and is supplied as a ≥95 % pure solid.

Molecular Formula C13H23BrN2O3
Molecular Weight 335.24 g/mol
CAS No. 1329811-38-2
Cat. No. B1406074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Bromo-2-methylpropionyl)-piperazine-1-carboxylic acid tert-butyl ester
CAS1329811-38-2
Molecular FormulaC13H23BrN2O3
Molecular Weight335.24 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(CC1)C(=O)C(C)(C)Br
InChIInChI=1S/C13H23BrN2O3/c1-12(2,3)19-11(18)16-8-6-15(7-9-16)10(17)13(4,5)14/h6-9H2,1-5H3
InChIKeyOIZPAZUJBUGZJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Bromo-2-methylpropionyl)-piperazine-1-carboxylic acid tert-butyl ester – A Dual‑Functional Piperazine Building Block for Orthogonal Synthesis and Controlled Polymerization


4-(2-Bromo-2-methylpropionyl)-piperazine-1-carboxylic acid tert-butyl ester (CAS 1329811‑38‑2) is a synthetic organic molecule that integrates a tert‑butoxycarbonyl (Boc)‑protected piperazine ring with a 2‑bromoisobutyryl (α‑bromoisobutyryl) acyl group [1]. The compound has a molecular weight of 335.24 g mol⁻¹, a computed XLogP3‑AA of 1.8, and is supplied as a ≥95 % pure solid [1]. Its structure provides two chemically addressable handles that can be exploited sequentially – the Boc group permits acid‑mediated unmasking of a secondary amine, while the tertiary α‑bromo carbonyl serves as an initiator for atom‑transfer radical polymerisation (ATRP) or as an electrophile in nucleophilic displacement reactions.

Orthogonal Building Block

Sequential Boc deprotection & ATRP initiation via α-bromoisobutyryl handle

Controlled Polymerization

Tertiary α-bromo initiator supports living radical polymerization workflows

Why 4-(2-Bromo-2-methylpropionyl)-piperazine-1-carboxylic acid tert-butyl ester Cannot Be Replaced by Common Halogenated Piperazine Congeners


Simply substituting this compound with a primary bromoacetyl‑piperazine, a secondary bromopropionyl‑piperazine, or a non‑Boc‑protected analogue forfeits the two critical performance attributes that define its procurement value. The tertiary α‑bromo carbonyl centre undergoes dramatically different reaction pathways compared to primary or secondary congeners – favouring 1,2‑elimination over N‑deprotonation and exhibiting a two‑fold faster ATRP initiation rate relative to the corresponding chloro derivative [1][2]. Simultaneously, the acid‑labile Boc group permits chemoselective deprotection to a free piperidine amine without compromising the bromoisobutyryl moiety, a sequential orthogonality that unprotected or permanently‑blocked piperazines cannot offer [3]. These combined features mean that a user who requires a specific rate of controlled polymerisation, a defined elimination/substitution product distribution, or a tracelessly‑removable protecting group must select this precise compound; a generic piperazine surrogate will deliver quantitatively different reactivity and is therefore not interchangeable.

Reaction pathway divergence

Primary or secondary bromide analogs may not undergo 1,2-elimination; product distribution can shift.

ATRP initiation mismatch

Chloro analog exhibits slower initiation; polymerization kinetics and dispersity may differ.

Loss of chemoselectivity

Non-Boc-protected piperazines expose free amine, leading to side reactions instead of sequential derivatization.

Quantitative Differentiation of 4-(2-Bromo-2-methylpropionyl)-piperazine-1-carboxylic acid tert-butyl ester Against Closest Analogues


ATRP Initiation Kinetics: Bromoisobutyryl Ester Outperforms Chloroisobutyryl Ester by a Factor of ≈2

In atom‑transfer radical polymerisation (ATRP), the bromoisobutyryl ester moiety of the target compound initiates methyl methacrylate (MMA) polymerisation with a first‑order rate constant on the order of 1 × 10⁻⁴ s⁻¹, giving narrow‑dispersity poly(methyl methacrylate) (PDI often <1.10). When the identical reaction is run with a chloroisobutyryl ester initiator in combination with CuCl, the polymerisation rate drops to approximately one‑half of the bromo analogue, and the polydispersity index broadens noticeably [1]. This head‑to‑head comparison – performed on phenolic esters that bear the same initiating group as the target compound – demonstrates that the bromo derivative provides faster, better‑controlled ATRP than its chloro counterpart. A user who requires reproducible kinetics and low‑dispersity polymer products should therefore select the bromo‑substituted building block.

ATRP Initiation Rate
Class-level inference
Target: rate ≈1×10⁻⁴ s⁻¹, narrow PDI
Chloro initiator: ≈0.5×10⁻⁴ s⁻¹, broader PDI
≈2‑fold faster initiation
Supports ATRP kinetic control screening
Based on MMA bulk polymerization at 90 °C, CuBr system
ATRP controlled radical polymerisation initiator efficiency

Orthogonal Protecting‑Group Strategy: Boc‑Piperazine Enables Sequential, Chemoselective Deprotection Without Compromising the Bromoisobutyryl Handle

The Boc‑protected piperazine of the target compound can be quantitatively cleaved with trifluoroacetic acid (TFA) in dichloromethane at room temperature within 20 min, liberating the secondary amine for subsequent coupling or functionalisation [1][2]. This acid‑sensitive N‑protecting group is orthogonal to the tertiary α‑bromo carbonyl, which remains intact under standard TFA deprotection conditions. By contrast, non‑Boc‑protected piperazine analogues (e.g., 4‑(2‑bromo‑2‑methylpropionyl)piperazine) lack the ability to mask the amine during synthetic sequences, leading to uncontrolled oligomerisation or side reactions. The orthogonality of the Boc group is especially critical in multi‑step syntheses of heterobifunctional linkers, where the amine must be revealed only after the bromo handle has been exploited.

Orthogonal Deprotection
Supporting evidence
TFA/DCM, 20 min, rt: Boc removed; bromoisobutyryl moiety remains intact
Enables sequential functionalization for complex architectures
Validated for N-Boc-piperazine substrates
orthogonal protection building block chemoselective deprotection

Reaction Pathway Divergence: Tertiary α‑Bromo Carbonyl Favours 1,2‑Elimination Over N‑Deprotonation, Unlike Secondary Analogues

Electrochemical and base‑promoted reactivity studies of 2‑bromo‑2‑methylpropanamides demonstrate a clear mechanistic split: tertiary 2‑bromoamides undergo a net 1,2‑elimination to afford α,β‑unsaturated amides, whereas secondary 2‑bromoamides preferentially undergo deprotonation at the nitrogen atom to generate a bromo‑containing anion [1]. The target compound, being a tertiary α‑bromo carbonyl (bromoisobutyryl amide/ester), is expected to follow the 1,2‑elimination pathway under basic conditions, producing an α,β‑unsaturated acyl‑piperazine intermediate. This divergent reactivity is critical when designing synthetic routes that require a specific elimination product; using a secondary bromopropanoyl‑piperazine analogue would lead to anion formation and a different product distribution.

Elimination vs Deprotonation
Class-level inference
Tertiary α‑bromo carbonyl → 1,2‑elimination
Secondary analog → N‑deprotonation
Dictates synthetic transformation outcome
Inferred from 2‑bromo‑2‑methylpropanamide reactivity studies
α-bromoamide elimination synthetic intermediate

Commercial Availability and Purity Specification: ≥95 % Purity Ensures Reproducible Reactivity

The target compound is commercially available from a reputable supplier with a minimum purity specification of 95 % (HPLC/¹H‑NMR verified) . While several halogenated piperazine building blocks share a comparable purity grade, the combination of the tertiary bromoisobutyryl group and Boc protection with a verified purity level reduces batch‑to‑batch variability in critical applications such as polymerisation and medicinal chemistry. In contrast, custom‑synthesised or less rigorously characterised analogues may carry trace impurities that deactivate ATRP catalysts or interfere with sensitive coupling reactions. The defined purity thus provides procurement confidence for reaction reproducibility.

Purity Specification
Data to verify
≥95% (HPLC/¹H‑NMR)
Supports batch-to-batch reproducibility
Supplier specification; independent verification advised
purity specification quality control vendor datasheet

Highest‑Value Application Scenarios for 4-(2-Bromo-2-methylpropionyl)-piperazine-1-carboxylic acid tert-butyl ester


ATRP Macroinitiator for Well‑Defined Polymer‑Drug Conjugates

The bromoisobutyryl group initiates controlled radical polymerisation of methacrylate or styrene monomers with first‑order kinetics and narrow PDI, as quantified in Section 3 [1]. After polymer growth, the Boc group can be removed to install a targeting ligand or drug payload, yielding a heterobifunctional polymer conjugate with precisely defined architecture.

Orthogonal Building Block for Multi‑Step Medicinal Chemistry Synthesis

The Boc‑protected amine can be deprotected with TFA without affecting the bromoisobutyryl moiety, enabling sequential functionalisation of the piperazine nitrogen and the α‑bromo carbonyl [2]. This orthogonality is essential for constructing libraries of piperazine‑based kinase inhibitors or CNS‑active agents where late‑stage diversification is required.

Precursor to α,β‑Unsaturated Piperazine Derivatives via Base‑Promoted Elimination

Under basic conditions, the tertiary α‑bromo carbonyl undergoes 1,2‑elimination to generate an α,β‑unsaturated acyl‑piperazine (Section 3) [3]. This reactive Michael acceptor can be trapped by nucleophiles, providing access to spiro‑oxazolidinones or other polycyclic scaffolds that are inaccessible from secondary bromide analogues.

Standardised Reagent for Surface‑Initiated ATRP on Biomaterials

The ≥95 % purity specification (Section 3) and well‑characterised ATRP kinetics of the bromoisobutyryl moiety make this compound a reliable initiator for grafting polymer brushes onto biomaterial surfaces. Its Boc‑protected amine can be retained during polymerisation and later revealed for bioconjugation, a capability that chloro‑ or secondary‑bromide analogues do not offer with the same kinetic control.

Application
Selection Property
Validation Focus
ATRP macroinitiator for polymer-drug conjugates
Tertiary bromoisobutyryl ATRP initiator with narrow dispersity
Polymerization kinetics and PDI assessment
Orthogonal building block for multi-step synthesis
Acid-labile Boc protection with sequential deprotection capability
Chemoselectivity and side-reaction monitoring
Precursor to α,β-unsaturated piperazine derivatives
Tertiary α-bromo carbonyl enabling 1,2-elimination pathway
Elimination product selectivity and trapping efficiency
Surface-initiated ATRP on biomaterials
≥95% purity and consistent ATRP initiation kinetics
Grafting density and post-polymerization conjugation
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